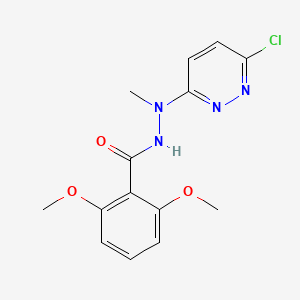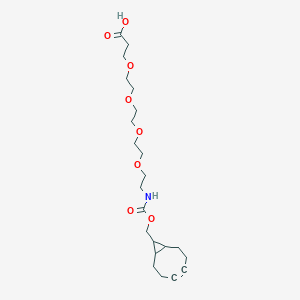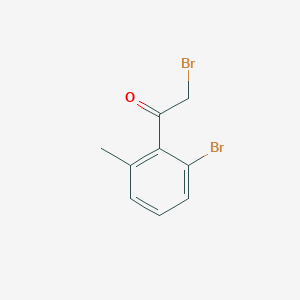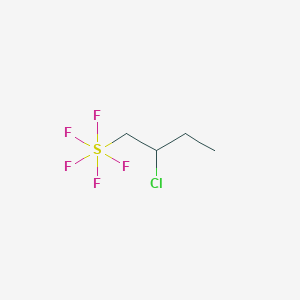
1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole
Vue d'ensemble
Description
1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole is a complex organic compound known for its unique chemical structure and properties This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazole ring through cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride.
Heptafluoropropylation: Incorporation of the heptafluoropropyl group through reactions with heptafluoropropyl iodide or similar reagents.
Phenylation: Attachment of the phenyl group using phenylboronic acid or phenylmagnesium bromide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the removal of specific functional groups or the formation of reduced derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling agents like palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways or cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole can be compared with other similar compounds, such as:
1-Acetyl-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a trifluoromethyl group instead of heptafluoropropyl.
1-Acetyl-4-bromo-3(5)-trifluoromethyl-5(3)-(methyl)pyrazole: Another related compound with different substituents.
Propriétés
IUPAC Name |
1-[4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF7N2O/c1-7(25)24-10(8-5-3-2-4-6-8)9(15)11(23-24)12(16,17)13(18,19)14(20,21)22/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGAUBDQHKZYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C(C(C(F)(F)F)(F)F)(F)F)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF7N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















